Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
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Overview
Description
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperazine ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-[2-(ethylamino)ethyl]piperazine-1-carboxylate
- Benzyl 4-[2-(dimethylamino)ethyl]piperazine-1-carboxylate
- Benzyl 4-[2-(hydroxyethyl)ethyl]piperazine-1-carboxylate
Uniqueness
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its interaction with certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14/h2-6,16H,7-13H2,1H3 |
InChI Key |
LRVUVDKPSYKNCS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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